molecular formula C9H14O2 B12562845 2-Methylideneoct-7-enoic acid CAS No. 143590-50-5

2-Methylideneoct-7-enoic acid

Cat. No.: B12562845
CAS No.: 143590-50-5
M. Wt: 154.21 g/mol
InChI Key: ADVXVXUSZIMIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylideneoct-7-enoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a methylene group attached to the seventh carbon of an octenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylideneoct-7-enoic acid can be achieved through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting compound undergoes hydrolysis and decarboxylation to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methylideneoct-7-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The methylene group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens or organometallic compounds are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylideneoct-7-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylideneoct-7-enoic acid involves its interaction with specific molecular targets and pathways. The methylene group allows for various chemical modifications, enabling the compound to participate in diverse biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylideneoct-6-enoic acid
  • 2-Methylideneoct-8-enoic acid
  • 2-Methylidenehept-7-enoic acid

Uniqueness

2-Methylideneoct-7-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

143590-50-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-methylideneoct-7-enoic acid

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8(2)9(10)11/h3H,1-2,4-7H2,(H,10,11)

InChI Key

ADVXVXUSZIMIPW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC(=C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.